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molecular formula C14H17N B1595327 1-(3,4-Dihydro-2-naphthyl)pyrrolidine CAS No. 21403-95-2

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Cat. No. B1595327
M. Wt: 199.29 g/mol
InChI Key: YWYAUYAEQBYZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931407

Procedure details

A solution of 20 g. (0.1 mole) of phenacyl bromide and 65 ml. of toluene was added during 30 minutes to a boiling, stirred solution of 20 g. (0.1 mole) of 1-(3,4-dihydro-2-naphthyl)pyrrolidine and 50 ml. of toluene. The mixture was heated under reflux for 3 hours, diluted with 50 ml. of water, refluxed for 4 hours and cooled. The layers were separated, the aqueous phase was extracted with benzene, and the organic solution was dried and concentrated to an oil. Crystallization from 30°-60°-petroleum ether-ether gave 16.7 g. (63%) of tan crystals, m.p. 48°-52°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tan crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].C1(C)C=CC=CC=1.[CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][C:19]=1N1CCCC1.[OH2:33]>>[CH2:1]([CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][C:19]1=[O:33])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1=C(CCC2=CC=CC=C12)N1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
tan crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred solution of 20 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted with 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with benzene
CUSTOM
Type
CUSTOM
Details
the organic solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Crystallization from 30°-60°-petroleum ether-ether
CUSTOM
Type
CUSTOM
Details
gave 16.7 g

Outcomes

Product
Name
Type
Smiles
C(C(=O)C1=CC=CC=C1)C1C(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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